molecular formula C19H27N3O B2659957 N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide CAS No. 1645554-03-5

N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide

Cat. No.: B2659957
CAS No.: 1645554-03-5
M. Wt: 313.445
InChI Key: FURCEIDBIVWQCG-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide is a synthetic cyanoacetamide derivative intended for research and development purposes. Compounds featuring the cyanoacetamide functional group are recognized in medicinal chemistry as valuable precursors for the synthesis of diverse heterocyclic systems, including thiophene, thiazole, pyrazole, and pyridine rings . The molecular architecture of this compound, which incorporates both cyano and acetamide moieties, provides reactive sites that can be utilized to create complex polyfunctional molecules for biological screening . As a building block, this substance falls into a class of chemicals that have been extensively explored for generating novel compounds with potential pharmacological activities. Research on analogous structures has indicated possible utility in generating molecules with antitumor , antimicrobial , and anti-inflammatory properties. The compound is supplied strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-14(2)19(3,13-20)22-18(23)12-21-17-11-7-10-16(17)15-8-5-4-6-9-15/h4-6,8-9,14,16-17,21H,7,10-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURCEIDBIVWQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1CCCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

However, cyano-containing analogs (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) lack comprehensive toxicity data, limiting direct comparisons .

Steric Effects: The 2-phenylcyclopentyl group introduces significant steric hindrance compared to smaller substituents like m-tolyl or methylquinoxaline. This could affect binding to biological targets, as seen in cyclobutyl-containing analogs where steric bulk modulates activity .

Pharmacophore Mapping: Acetamide derivatives with electron-withdrawing groups (e.g., –Br, –Cl, –NO2) exhibit enhanced antimicrobial activity due to improved electrophilicity . The target compound’s cyano group may mimic this effect, though experimental validation is needed.

Antimicrobial Potential

N-(Substituted phenyl)-2-chloroacetamides show potent activity against S. aureus, E. coli, and C. albicans, with MICs as low as 13 µmol/L . The target compound’s phenylcyclopentyl group may enhance binding to bacterial targets through hydrophobic interactions, but the absence of electron-withdrawing groups (e.g., –Cl, –NO2) might reduce efficacy compared to halogenated analogs.

Anticonvulsant and Anticancer Activity

Acetamides with benzofuran or benzothiazole moieties exhibit anticonvulsant (ED50: 0.055–0.259 mmol/kg) and anticancer activity, attributed to their ability to mimic pharmacophores of established drugs like phenytoin .

Physicochemical Properties

  • logP: Derivatives with higher logP (e.g., halogenated acetamides) show improved antimicrobial activity due to enhanced membrane penetration . The target compound’s logP is likely elevated by the cyano and phenyl groups, though exact values require computational or experimental determination.
  • Hydrogen Bonding: The amide and cyano groups provide hydrogen-bond acceptor/donor sites, critical for target engagement. This aligns with the role of hydrogen bonding in stabilizing crystal structures and biological interactions .

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